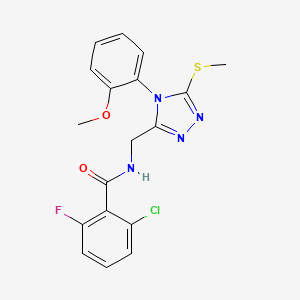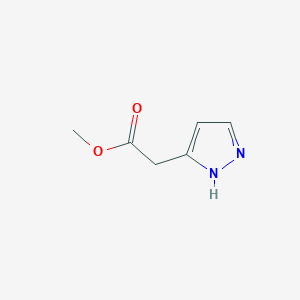![molecular formula C23H25BrN4OS B2440087 2-((3-(4-溴苯基)-8-甲基-1,4,8-三氮杂螺[4.5]癸-1,3-二烯-2-基)硫代)-N-(间甲苯基)乙酰胺 CAS No. 1189476-21-8](/img/structure/B2440087.png)
2-((3-(4-溴苯基)-8-甲基-1,4,8-三氮杂螺[4.5]癸-1,3-二烯-2-基)硫代)-N-(间甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25BrN4OS and its molecular weight is 485.44. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于 2-((3-(4-溴苯基)-8-甲基-1,4,8-三氮杂螺[4.5]癸-1,3-二烯-2-基)硫代)-N-(间甲苯基)乙酰胺,也称为 2-{[3-(4-溴苯基)-8-甲基-1,4,8-三氮杂螺[4.5]癸-1,3-二烯-2-基]硫代}-N-(3-甲基苯基)乙酰胺的科学研究应用的综合分析:
抗癌研究
该化合物由于其独特的结构特性在抗癌研究中显示出潜力。溴苯基和三氮杂螺环的存在可以与各种生物靶标相互作用,潜在地抑制癌细胞增殖并诱导凋亡。 研究表明类似的化合物可以破坏癌细胞信号通路,使其成为癌症治疗中进一步研究的有希望的候选者 .
抗菌应用
该化合物的结构表明它可能对各种微生物病原体有效。溴苯基以其抗菌特性而闻名,螺环结构可以增强该化合物穿透微生物细胞壁的能力。 对类似化合物的研究表明具有显着的抗菌和抗真菌活性,表明该化合物可以开发成新的抗菌剂 .
神经保护剂
对螺环化合物的研究表明它们作为神经保护剂的潜力。该化合物的独特结构使其能够与神经受体和酶相互作用,潜在地保护神经元免受氧化应激和凋亡。 这使得它成为针对阿尔茨海默病和帕金森病等神经退行性疾病研究的候选者 .
抗炎特性
该化合物的结构特征也可能赋予其抗炎特性。溴苯基和螺环核的存在可以抑制促炎细胞因子和酶(如 COX-2)的产生。 这表明其在治疗关节炎和炎症性肠病等炎症性疾病中的潜在应用 .
光动力疗法
鉴于其结构特征,该化合物可以被探索用于光动力疗法 (PDT)。溴苯基可以增强该化合物在光活化后产生活性氧 (ROS) 的能力,这可以用于靶向和破坏癌细胞或病原体。 此应用利用该化合物的光物理特性用于治疗目的 .
催化
该化合物也可以被探索为各种化学反应的催化剂。其结构特征使其能够参与催化循环,潜在地提高反应的效率和选择性。此应用在绿色化学领域特别相关,在该领域,开发高效且可持续的催化工艺是一个主要目标。
可见光驱动的脱芳香化反应 晶体结构和电化学性质 ChemSpider | 数据源详细信息 可见光驱动的脱芳香化反应 晶体结构和电化学性质 : ChemSpider | 数据源详细信息 : 可见光驱动的脱芳香化反应 : 晶体结构和电化学性质
属性
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4OS/c1-16-4-3-5-19(14-16)25-20(29)15-30-22-21(17-6-8-18(24)9-7-17)26-23(27-22)10-12-28(2)13-11-23/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLWYWJRXDCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
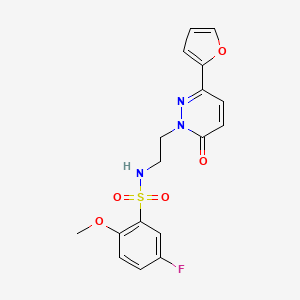
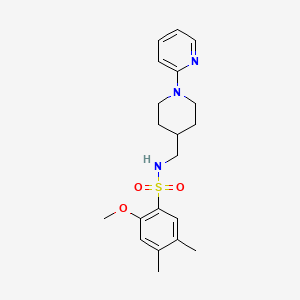
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)
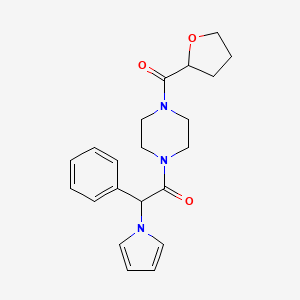
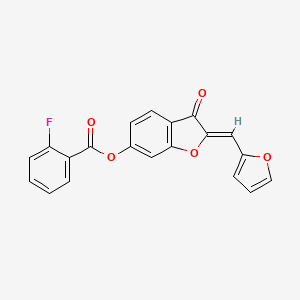

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2440015.png)
![1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2440018.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)
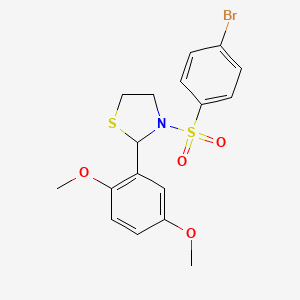
![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)
